![molecular formula C22H17NO4 B14709460 Dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate CAS No. 20958-83-2](/img/structure/B14709460.png)
Dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate is a heterocyclic compound characterized by its unique structure, which includes a pyrroloquinoline core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate typically involves the reaction of quaternary salts of lepidine with electron-deficient ethyl propiolate and dimethyl-but-2-yne-dioate in the presence of anhydrous potassium carbonate (K₂CO₃) and dimethylformamide (DMF) solvent . The reaction is carried out at room temperature, resulting in the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
Dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 1-(substituted benzoyl)-5-methylpyrrolo[1,2-a]quinoline-3-carboxylates
- 1-Benzoyl-3-cyanopyrrolo[1,2-a]quinolines
Uniqueness
Dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate is unique due to its specific structural features and the range of biological activities it exhibits. Compared to similar compounds, it may offer distinct advantages in terms of potency, selectivity, and versatility in various applications .
Propriétés
Numéro CAS |
20958-83-2 |
|---|---|
Formule moléculaire |
C22H17NO4 |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C22H17NO4/c1-26-21(24)18-17-13-12-14-8-6-7-11-16(14)23(17)20(19(18)22(25)27-2)15-9-4-3-5-10-15/h3-13H,1-2H3 |
Clé InChI |
CBBSWXUQFKLAQV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C2C=CC3=CC=CC=C3N2C(=C1C(=O)OC)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


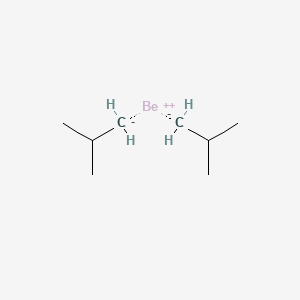

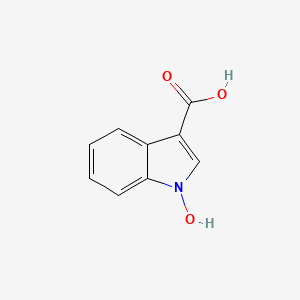

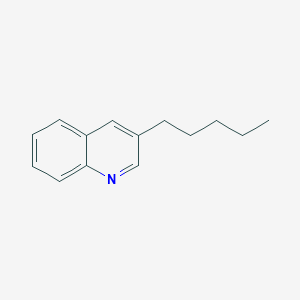
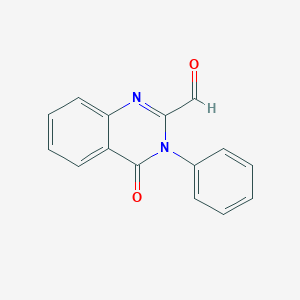
![2-hydroxy-6-[6-(methylthio)-9-purinyl]-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin 2-oxide](/img/structure/B14709417.png)
![Methyl 2'-methyl-10-oxo-10h-spiro[anthracene-9,1'-cyclopropane]-2'-carboxylate](/img/structure/B14709420.png)
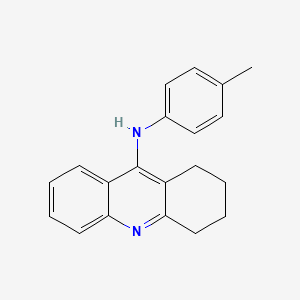
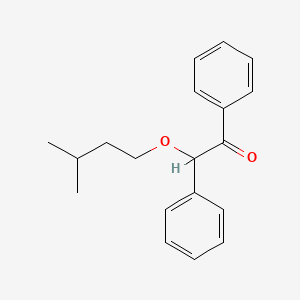
![Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-](/img/structure/B14709445.png)
![Ethyl azido[2-(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B14709446.png)
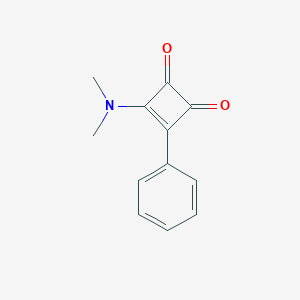
![O-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl] benzylsulfanylmethanethioate](/img/structure/B14709461.png)
